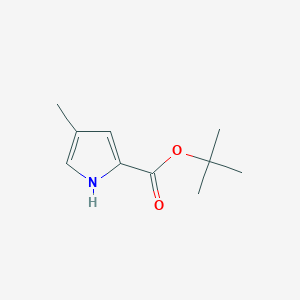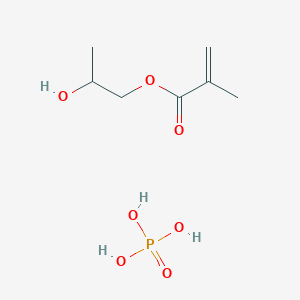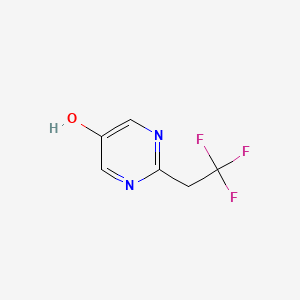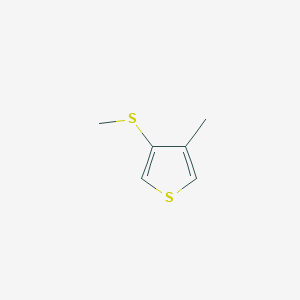
3-Methyl-4-(methylsulfanyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(methylsulfanyl)thiophene: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of the methyl and methylsulfanyl groups on the thiophene ring makes this compound unique and interesting for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Gewald Reaction: This is a three-component reaction involving an α-cyanoester, a ketone, and elemental sulfur.
Industrial Production Methods:
Catalytic Dehydration and Sulfur Cyclization: This method involves the use of alkynols and elemental sulfur or thiol surrogates like EtOCS2K.
Transition-Metal-Free Synthesis: This method uses potassium sulfide to enable the synthesis of thiophenes from substituted buta-1-enes.
化学反応の分析
Types of Reactions:
Oxidation: Thiophenes can be oxidized to sulfoxides and sulfones using peroxides and peroxyacids.
Reduction: Reduction of thiophenes can be achieved using hydrogenation catalysts to produce dihydrothiophenes.
Substitution: Thiophenes undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.
科学的研究の応用
Chemistry:
Organic Semiconductors: Thiophene derivatives are used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Pharmacological Properties: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Drug Development: Compounds containing thiophene rings are used as building blocks in the synthesis of various pharmaceuticals.
Industry:
Corrosion Inhibitors: Thiophene derivatives are used as corrosion inhibitors in industrial applications.
Insecticides: Some thiophene derivatives are used in the development of insecticides.
作用機序
Molecular Targets and Pathways:
類似化合物との比較
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness:
特性
CAS番号 |
97187-73-0 |
|---|---|
分子式 |
C6H8S2 |
分子量 |
144.3 g/mol |
IUPAC名 |
3-methyl-4-methylsulfanylthiophene |
InChI |
InChI=1S/C6H8S2/c1-5-3-8-4-6(5)7-2/h3-4H,1-2H3 |
InChIキー |
WFMKNCMMXOVJMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


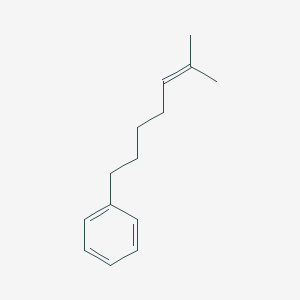
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)

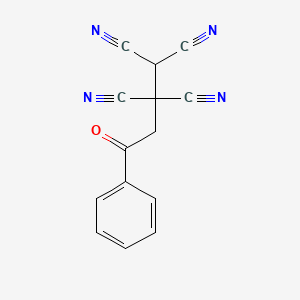
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)

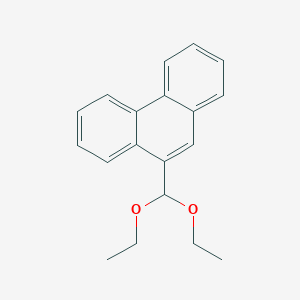
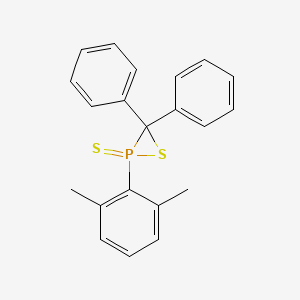
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)
